1-oxaspiro[2.3]hexane-5-carbonitrile
Description
Structure
2D Structure
Properties
IUPAC Name |
1-oxaspiro[2.3]hexane-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-3-5-1-6(2-5)4-8-6/h5H,1-2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMBUEBVWQOCAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CO2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Oxaspiro 2.3 Hexane 5 Carbonitrile and Analogous Structures
General Cyclization Strategies for Spiro[2.3]hexane Construction
The formation of the spiro[2.3]hexane core, which consists of a cyclopropane (B1198618) ring fused spirocyclically to a cyclobutane (B1203170) ring, is a critical step. Two primary strategies for constructing this framework are the cyclopropanation of cyclobutane precursors and the formation of an epoxide ring on a pre-existing methylenecyclobutane (B73084) structure.
Cyclopropanation Approaches from Cyclobutane Precursors
A prevalent method for forming the spiro[2.3]hexane skeleton involves the cyclopropanation of an exocyclic double bond on a cyclobutane ring. This approach leverages a methylenecyclobutane derivative as the key starting material.
One of the most effective methods for this transformation is the Simmons-Smith reaction . This reaction utilizes an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, to deliver a methylene (B1212753) group to the double bond of an alkene in a stereospecific manner. wikipedia.orgmdpi.comthermofisher.com The reaction proceeds through a concerted mechanism, preserving the stereochemistry of the alkene in the cyclopropane product. ucalgary.ca For instance, the cyclopropanation of a substituted methylenecyclobutane would yield the corresponding spiro[2.3]hexane derivative.
The general mechanism for the Simmons-Smith reaction involves the formation of an iodomethylzinc iodide (ICH₂ZnI) species, which then forms a "butterfly" transition state with the alkene, leading to the cyclopropane ring. mdpi.com
Table 1: Variants of the Simmons-Smith Reaction
| Modification | Reagents | Key Features |
|---|---|---|
| Furukawa Modification | Et₂Zn, CH₂I₂ | Increased reactivity, often used for unfunctionalized alkenes. wikipedia.org |
| Charette Modification | Iodo- or chloromethyl samarium iodide | Useful for the cyclopropanation of allylic alcohols. thermofisher.com |
Another important cyclopropanation method is the reaction of alkenes with diazo compounds, often catalyzed by transition metals like rhodium or copper. pku.edu.cn This approach can be highly efficient and allows for asymmetric synthesis through the use of chiral catalysts.
Epoxide Formation Routes, including Corey-Chaykovsky Reaction Derivatives and Olefination-Epoxidation Sequences
An alternative strategy to construct the 1-oxaspiro[2.3]hexane system is to introduce the epoxide ring onto a cyclobutane precursor. This is typically achieved by the epoxidation of a methylenecyclobutane derivative.
A powerful tool for this transformation is the Johnson-Corey-Chaykovsky reaction . wikipedia.org This reaction involves the addition of a sulfur ylide to a ketone or aldehyde, leading to the formation of an epoxide. wikipedia.orgnrochemistry.com In the context of 1-oxaspiro[2.3]hexane synthesis, the starting material would be a cyclobutanone (B123998) derivative. The sulfur ylide, such as dimethylsulfonium methylide or dimethyloxosulfonium methylide, acts as a methylene-transfer agent. organic-chemistry.org
The mechanism consists of the nucleophilic addition of the ylide to the carbonyl group, forming a betaine (B1666868) intermediate which then undergoes intramolecular nucleophilic substitution to form the epoxide ring and a dialkyl sulfide (B99878) or sulfoxide (B87167) byproduct. wikipedia.orgacsgcipr.org
An olefination-epoxidation sequence provides another route. This two-step process would involve first converting a cyclobutanone to a methylenecyclobutane via an olefination reaction, such as the Wittig reaction. The resulting exocyclic double bond is then epoxidized using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) to yield the 1-oxaspiro[2.3]hexane ring system. sigmaaldrich.com
Strategies for Introduction and Functionalization of the Carbonitrile Group
The introduction of the carbonitrile (-C≡N) group is a crucial step in the synthesis of 1-oxaspiro[2.3]hexane-5-carbonitrile. This can be accomplished either by incorporating the nitrile early in the synthetic sequence or by introducing it to a pre-formed spirocyclic intermediate.
Nucleophilic Cyanation Reactions for Nitrile Installation
A highly effective method for introducing a nitrile group is through the nucleophilic ring-opening of an epoxide with a cyanide source. thieme-connect.deresearchgate.net In a plausible synthesis of the target molecule, a 1-oxaspiro[2.3]hexane intermediate could be subjected to nucleophilic attack by cyanide ions (e.g., from NaCN or KCN). masterorganicchemistry.com
This reaction typically proceeds via an SN2 mechanism, where the cyanide nucleophile attacks one of the electrophilic carbons of the epoxide ring, leading to the opening of the three-membered ring and the formation of a β-hydroxynitrile. thieme-connect.demasterorganicchemistry.com The regioselectivity of the attack is influenced by steric and electronic factors, with the nucleophile generally attacking the less substituted carbon atom under basic or neutral conditions. youtube.com
Table 2: Common Reagents for Nucleophilic Cyanation of Epoxides
| Cyanide Source | Conditions | Notes |
|---|---|---|
| NaCN or KCN | Often in a protic solvent like ethanol (B145695) or methanol. nih.gov | A classic and cost-effective method. |
| Acetone (B3395972) cyanohydrin | Can be used with a catalytic amount of base. | Offers a safer alternative to handling HCN directly. researchgate.net |
Other Carbon-Carbon Bond Forming Reactions to Incorporate Cyanide
While nucleophilic opening of an epoxide is a direct route, other carbon-carbon bond-forming reactions can be envisioned to incorporate the cyanide group earlier in the synthesis. For example, a precursor such as 3-oxocyclobutanecarbonitrile (B1316763) could be synthesized and then elaborated to the final target molecule. sigmaaldrich.com The synthesis of such precursors can involve the reaction of dinitriles with dihaloalkanes. nih.gov
Precursors and Starting Materials for this compound Synthesis
The choice of starting materials is dictated by the chosen synthetic strategy. Based on the methodologies discussed, several key precursors can be identified for the synthesis of this compound.
A highly relevant precursor is 3-methylenecyclobutanecarbonitrile (B110589) . sigmaaldrich.comgoogle.com This compound already contains the cyclobutane ring and the carbonitrile group. Epoxidation of the exocyclic double bond of this precursor would directly lead to this compound. The synthesis of 3-methylenecyclobutanecarbonitrile can be achieved through the reaction of allene (B1206475) with acrylonitrile. patsnap.com
Another key precursor is 3-oxocyclobutanecarbonitrile . sigmaaldrich.com This compound could be converted to the target molecule via a Corey-Chaykovsky reaction to form the epoxide ring. The synthesis of 3-oxocyclobutanecarbonitrile has been reported through various methods, including the reaction of malononitrile (B47326) with 1,3-dihalopropanes followed by further transformations. nih.gov A multi-step synthesis starting from acetone and bromine to form 1,3-dibromoacetone, which is then reacted with propane (B168953) dinitrile, has also been described. organic-chemistry.org
Alternatively, starting with cyclobutanone , one could perform a Wittig reaction to introduce the exocyclic methylene group, followed by epoxidation. The nitrile group would then need to be introduced at a later stage, possibly through functional group manipulation of a substituent on the cyclobutane ring.
The synthesis of 3-oxocyclobutanecarboxylic acid is also of interest, as the carboxylic acid could potentially be converted to the nitrile. google.comdigitellinc.comichemical.com
Table 3: Key Precursors and Their Properties
| Compound Name | CAS Number | Molecular Formula | Key Synthetic Relevance |
|---|---|---|---|
| 3-Methylenecyclobutanecarbonitrile | 15760-35-7 | C₆H₇N | Direct precursor for epoxidation to the target molecule. |
| 3-Oxocyclobutanecarbonitrile | 20249-16-5 | C₅H₅NO | Precursor for Corey-Chaykovsky epoxidation. sigmaaldrich.com |
Role of Carbonyl Compounds and Nitrile Precursors
The synthesis of the target molecule and its analogs frequently originates from readily available carbonyl and nitrile-containing starting materials. These precursors offer versatile handles for the key bond-forming reactions needed to assemble the spirocyclic core.
One of the most fundamental approaches to forming the oxetane (B1205548) ring is the Paternò-Büchi reaction , a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene. magtech.com.cnslideshare.netnih.gov This reaction, first reported in 1909, can be initiated by visible light, often using a photocatalyst, which enhances its applicability and safety. nih.govchemrxiv.org For the synthesis of a 1-oxaspiro[2.3]hexane system, a potential strategy involves the reaction of a cyclobutanone derivative with a precursor that can be converted to the carbonitrile-bearing cyclopropane, or more directly, the reaction of a carbonyl compound with a cyclopropylideneacetonitrile.
Another powerful method that utilizes carbonyl precursors is the Johnson–Corey–Chaykovsky reaction . wikipedia.orgdntb.gov.ua This reaction typically involves the addition of a sulfur ylide to a ketone or aldehyde. organic-chemistry.org In the context of 1-oxaspiro[2.3]hexane synthesis, the reaction of a cyclobutanone with dimethyloxosulfonium methylide is a common strategy to form the spiro-epoxide (the oxetane ring). rsc.orgresearchgate.net The reaction proceeds via nucleophilic addition of the ylide to the carbonyl, followed by an intramolecular nucleophilic substitution to form the three-membered ring and expel the sulfonium (B1226848) cation as a leaving group. wikipedia.orgorganic-chemistry.org
Nitrile precursors, such as cyanoalkenes, are also pivotal in constructing spiro[2.3]hexane systems. Research has shown the successful synthesis of spirohexanes through the thermal annulation of methylenecyclopropanes with cyanoalkenes substituted with ester groups, a reaction catalyzed by a tin-ate complex. researchgate.net The diastereoselectivity of this transformation is influenced by the electron-withdrawing nature of the groups on the cyanoalkene. researchgate.netkisti.re.kr Furthermore, 1,3-dipolar cycloaddition reactions using arylnitrile oxides as precursors have been employed to generate spiroisoxazoline derivatives, demonstrating the utility of nitrile-derived functional groups in forming spirocyclic systems. sctunisie.org
Application of Methyleneoxetanes and Related Building Blocks
Methyleneoxetanes, which are oxetanes bearing an exocyclic double bond, serve as valuable building blocks for constructing more complex spirocyclic systems. Their inherent ring strain and the reactivity of the double bond make them ideal substrates for cycloaddition reactions. A direct approach to the this compound scaffold could involve the cyclopropanation of a methyleneoxetane derivative.
While direct cyclopropanation of a methyleneoxetane to yield the target nitrile is a specialized reaction, analogous transformations highlight the potential of such building blocks. For instance, nickel(0) catalysis has been shown to enable the use of [1.1.1]propellane as a carbene precursor for the cyclopropanation of various alkenes, successfully producing methylenespiro[2.3]hexane products. nih.govresearchgate.net This method involves the formation of a key 3-methylenecyclobutylidene-nickel intermediate, showcasing how transition metals can mediate reactions with highly strained precursors to build complex spirocycles. nih.govresearchgate.net The reactivity of these strained systems provides a pathway to diverse molecular architectures.
Catalytic Approaches in the Synthesis of this compound Frameworks
Catalysis is central to the efficient and selective synthesis of strained spirocycles like this compound. Transition metals, as well as acid and base catalysts, play crucial roles in mediating the key cyclization and bond-forming steps.
Transition-Metal Catalysis (e.g., Copper(I) Iodide, Palladium, Rhodium)
Transition metals are widely employed to catalyze skeletal rearrangements and cycloadditions, providing access to complex molecular architectures under mild conditions. mdpi.comrsc.org
Copper Catalysis : Copper catalytic systems have been utilized in reactions involving strained ring systems. For example, a Cu(I) catalytic system facilitates the α-selective nucleophilic addition to 1,3-disubstituted bicyclo[1.1.0]butanes (BCBs), while a Cu(II) system can lead to a β'-selective pathway. researchgate.net More directly related, copper-catalyzed multicomponent reactions have been developed for the facile synthesis of 3-oxetanone-derived spirocycles, demonstrating the utility of copper in assembling spiro-oxetane frameworks. mdpi.com
Palladium Catalysis : Palladium catalysts are instrumental in various synthetic strategies. A notable example is the strain-release driven spirocyclization of bicyclo[1.1.0]butyl carbinolates to yield 1-oxaspiro[2.3]hexanes. researchgate.net Palladium-catalyzed cascade reactions, such as the Narasaka–Heck/C–H activation/[4+2] annulation, have also been developed to efficiently assemble spirocyclic pyrrolines, highlighting the power of palladium to orchestrate complex transformations. nih.gov Furthermore, Pd(II) complexes have been shown to catalyze one-pot multicomponent reactions to generate spiroacetals. researchgate.netrsc.org
Rhodium Catalysis : Rhodium catalysts are particularly effective in cyclopropanation and C-H insertion reactions. The diastereoselective cyclopropanation of terminal double bonds with ethyl diazoacetate is efficiently catalyzed by Rh₂(OAc)₄. researchgate.netbeilstein-journals.org Rhodium-catalyzed C-H insertion is another key strategy, used to form spiro-oxetanes from diazo compounds, where the catalyst promotes the formation of a metallocarbene that inserts into a tertiary C-H bond. thieme-connect.com Similarly, rhodium-catalyzed O-H insertion and subsequent C-C bond-forming cyclization provide a mild and efficient route to a wide variety of substituted oxetanes. researchgate.net
| Catalyst | Reaction Type | Substrate/Precursor | Product Type | Reference |
|---|---|---|---|---|
| Copper(I)/Copper(II) | Regiodivergent Hydrophosphination | Acyl Bicyclo[1.1.0]butanes | Functionalized Cyclobutanes | researchgate.net |
| Palladium(II) | Strain-Release Spirocyclization | Bicyclo[1.1.0]butyl carbinolates | 1-Oxaspiro[2.3]hexanes | researchgate.net |
| Rhodium(II) octanoate | C-H Insertion | Diazo compounds | Spiro-oxetanes | thieme-connect.com |
| Rhodium(II) acetate | Cyclopropanation | Alkene + Diazoacetate | Azaspiro[2.3]hexane | beilstein-journals.org |
Acid or Base Catalysis in Cyclization Reactions
Acid and base catalysis provides alternative pathways for the crucial cyclization steps, particularly for the formation of the oxetane ring.
Acid Catalysis : Lewis acids like boron trifluoride etherate (BF₃·OEt₂) have been shown to catalyze the reaction between isocyanides and oxetanes. oup.com Brønsted acids such as HNTf₂ can activate oxetanols, promoting their reaction with diols to form 1,4-dioxanes in a diastereoselective manner. nih.gov Indium(III) triflate (In(OTf)₃) has also been used as a catalyst for the smooth intramolecular cyclization of 3-amido oxetanes to form oxazolines, showcasing a mild catalytic ring-opening/closing cascade. nih.gov
Base Catalysis : Base-promoted intramolecular cyclization is a cornerstone of oxetane synthesis. acs.org Strong bases like potassium tert-butoxide (KOtBu) or organometallic bases such as methylmagnesium bromide (MeMgBr) are commonly used to induce ring closure of haloalcohols to form the oxetane ring. acs.orgnih.gov This Williamson-ether-type synthesis is a fundamental and widely applied strategy.
| Catalyst Type | Catalyst Example | Reaction | Reference |
|---|---|---|---|
| Lewis Acid | BF₃·OEt₂ | Reaction of isocyanide with oxetane | oup.com |
| Brønsted Acid | HNTf₂ | Activation of oxetanols for annulation | nih.gov |
| Lewis Acid | In(OTf)₃ | Intramolecular cyclization of 3-amido oxetanes | nih.gov |
| Base | KOtBu | Cyclization of haloalcohols to form oxetanes | acs.orgnih.gov |
Chiral Catalysis for Enantioselective Pathways
The synthesis of enantiomerically pure spirocycles is of paramount importance for applications in medicinal chemistry. Chiral catalysis offers a powerful tool to achieve this goal.
Enantioselective pathways have been developed using both chiral organocatalysts and chiral transition-metal complexes. Chiral phosphoric acids, for example, have been successfully employed as catalysts in the enantioselective rearrangement of alkenylcyclobutanols and in the synthesis of various heterocyclic derivatives from oxetane intermediates. rsc.orgnih.gov
In the realm of transition-metal catalysis, high enantioselectivity can be achieved through dynamic kinetic asymmetric transformations (DYKAT). This is exemplified by the use of bulky palladium(II) complexes with chiral ligands, which can effectively control the stereochemical outcome of the reaction. researchgate.net The enantioselective Corey-Chaykovsky reaction can also be achieved by using a chiral sulfur ylide, allowing for the asymmetric synthesis of epoxides. organic-chemistry.org Reviews on the topic highlight the use of chiral phosphorus ligands in combination with metals like palladium and rhodium for a range of enantioselective cycloisomerizations. rsc.org
Stereochemical Control and Diastereoselectivity in this compound Synthesis
Controlling the relative stereochemistry of the newly formed chiral centers during the synthesis of spirocycles is a critical challenge. The rigid, three-dimensional nature of the 1-oxaspiro[2.3]hexane framework necessitates precise control over diastereoselectivity.
Many of the synthetic methods described exhibit inherent diastereoselectivity. For instance, the Johnson–Corey–Chaykovsky reaction is known to be diastereoselective, generally favoring the formation of the trans substituted product. wikipedia.org In the synthesis of spiro[2.3]hexanes from methylenecyclopropane (B1220202) and cyanoalkenes, the diastereoselectivity can be tuned by the choice of catalyst and the electronic properties of the substrates. kisti.re.kr
Rhodium-catalyzed cyclopropanation reactions have been shown to proceed with trans selectivity, preferentially affording the trans cyclopropane products. researchgate.net Similarly, copper-catalyzed hydrophosphination of bicyclo[1.1.0]butanes can yield the desired functionalized cyclobutanes predominantly as single diastereoisomers. researchgate.net 1,3-dipolar cycloaddition reactions have also been reported to be highly regio- and diastereoselective, often yielding a single diastereoisomer due to the sterically favored approach of the reacting partners. sctunisie.org This high level of stereochemical control is essential for producing specific isomers of complex molecules like this compound for further study and application.
| Reaction Type | Catalyst/Reagent | Stereochemical Outcome | Reference |
|---|---|---|---|
| Corey-Chaykovsky Reaction | Sulfur Ylide | Diastereoselective (favors trans) | wikipedia.org |
| Cyclopropanation | Rh₂(OAc)₄ | Diastereoselective (trans selectivity) | researchgate.net |
| 1,3-Dipolar Cycloaddition | Arylnitrile Oxide | Regio- and Diastereoselective | sctunisie.org |
| Hydrophosphination | Copper(I) complex | Single diastereoisomer formation | researchgate.net |
Investigation of Diastereomeric Product Ratios
The formation of 1-oxaspiro[2.3]hexane structures often results in the generation of diastereomers, which are stereoisomers that are not mirror images of each other. The relative proportion of these diastereomers, known as the diastereomeric ratio (d.r.), is a critical measure of a reaction's stereoselectivity. thieme-connect.com In the synthesis of structurally related spiro compounds, the investigation of these ratios has been a key area of focus.
For instance, in the synthesis of 1,2,3-trisubstituted cyclobutane derivatives, which share the four-membered ring characteristic of 1-oxaspiro[2.3]hexane, a copper(II) catalytic system has been shown to produce variants with a diastereomeric ratio greater than 20:1. researchgate.net This high level of diastereoselectivity is crucial for ensuring the purity and desired biological activity of the final product, as different diastereomers can exhibit different physical and biological properties. thieme-connect.com
In another relevant example, the synthesis of 5-azaspiro[2.3]hexane derivatives, an analogous aza-spirocycle, through a rhodium-catalyzed cyclopropanation reaction yielded the target compound as a mixture of diastereoisomers. beilstein-journals.org While the initial yield was low, optimization by using an excess of ethyl diazoacetate increased the reaction yield to 51%, though the product remained a diastereomeric mixture. beilstein-journals.org
The following table summarizes the diastereomeric ratios achieved in the synthesis of analogous spirocyclic compounds, providing insight into the stereochemical outcomes of such reactions.
| Product | Catalytic System/Method | Diastereomeric Ratio (d.r.) | Reference |
| 1,2,3-Trisubstituted Cyclobutanes | Cu(II) catalytic system | >20:1 | researchgate.net |
| 5-Azaspiro[2.3]hexane derivative | Rhodium-catalyzed cyclopropanation | Mixture of diastereoisomers | beilstein-journals.org |
Development of Stereoselective Cyclization and Functionalization Procedures
To overcome the challenge of obtaining mixtures of diastereomers, significant research has been directed towards the development of stereoselective cyclization and functionalization procedures. These methods aim to selectively produce a single desired diastereomer.
A notable advancement in this area is the strain-release driven spirocyclization of bicyclo[1.1.0]butyl carbinolates, which provides a pathway to 1-oxaspiro[2.3]hexanes. researchgate.net This method leverages the inherent strain in the bicyclo[1.1.0]butane starting material to drive the formation of the spirocyclic product. The choice of an appropriate chiral catalytic system in such transformations can significantly influence the stereoselectivity of the reaction. researchgate.net
For the synthesis of related azaspirocycles, such as 5-azaspiro[2.3]hexane derivatives, a diastereoselective rhodium-catalyzed cyclopropanation has been employed. beilstein-journals.org This reaction involves the introduction of the cyclopropyl (B3062369) moiety, which forms one of the rings in the spirocyclic system. While initial attempts resulted in a mixture of diastereomers, this approach highlights a key strategy for constructing the spiro[2.3]hexane framework. beilstein-journals.org
Furthermore, catalyst-controlled regiodivergent synthesis has emerged as a powerful tool. For example, in the synthesis of functionalized cyclobutanes, a copper(I) catalytic system can lead to α-selective nucleophilic addition to 1,3-disubstituted bicyclo[1.1.0]butanes, yielding predominantly single diastereoisomers of 1,1,3-functionalized cyclobutanes. researchgate.net Such catalyst control is pivotal for achieving high stereoselectivity in the synthesis of complex spirocycles.
Key stereoselective strategies include:
Strain-Release Driven Spirocyclization: Utilizes highly strained starting materials to favor the formation of the spirocyclic core. researchgate.net
Catalyst-Controlled Cyclization: Employs specific metal catalysts (e.g., Rh(II), Cu(I), Cu(II)) to direct the stereochemical outcome of the cyclization reaction. researchgate.netbeilstein-journals.org
Asymmetric Transformations: Involves the use of chiral catalysts to achieve high enantioselectivity in dynamic kinetic asymmetric transformations (DYKATs). researchgate.net
Multistep Synthetic Sequences and Scalability Considerations
The practical application of this compound and its analogs in fields such as medicinal chemistry often requires their production on a larger scale. This necessitates the development of multi-step synthetic sequences that are not only efficient but also scalable.
In another example, the kilogram-scale asymmetric synthesis of a spirocyclic building block was achieved through a sequence that included a Trost asymmetric allylic alkylation to establish the quaternary spirocenter, followed by a Dieckmann cyclization to form the second ring. thieme-connect.com This route proved to be robust for large-scale production. thieme-connect.com
The scalability of a synthetic route is influenced by several factors, including the availability and cost of starting materials, the safety of the chemical transformations, and the efficiency of each step. For example, while some methods may be effective on a lab scale, the use of hazardous reagents like diazomethane (B1218177) may be replaced with safer alternatives such as trimethylsilyldiazomethane (B103560) in larger-scale syntheses. beilstein-journals.org The development of synthetic schemes that commence from readily available starting materials and involve high-yielding steps is crucial for ensuring scalability. acs.org
The following table outlines a generalized multi-step synthetic approach and scalability considerations for spirocyclic compounds analogous to this compound.
| Step | Transformation | Key Reagents/Conditions | Scalability Notes | Reference |
| 1 | Formation of Quaternary Center | Trost asymmetric allylic alkylation | Demonstrated on kilogram scale. | thieme-connect.com |
| 2 | Ring Formation | Dieckmann cyclization | High yield, suitable for large scale. | thieme-connect.com |
| 3 | Cyclization | Bromine-mediated cyclization | Reproduced at 30g scale. | acs.org |
| 4 | Functionalization | Hydroboration-oxidation | Can be problematic for scale-up but achievable with high yields. | acs.org |
Reactivity and Transformational Chemistry of 1 Oxaspiro 2.3 Hexane 5 Carbonitrile
Reactions of the Oxirane Ring System within the Spiro Framework
The epoxide portion of 1-oxaspiro[2.3]hexane-5-carbonitrile is the site of numerous synthetically useful transformations, primarily driven by the release of its significant ring strain. nih.gov
The epoxide ring is susceptible to cleavage under both acidic and basic conditions. libretexts.orgresearchgate.net In acidic aqueous media, the reaction typically proceeds via protonation of the epoxide oxygen, followed by nucleophilic attack by water. libretexts.org This acid-catalyzed hydrolysis results in the formation of a trans-1,2-diol. libretexts.org The reaction occurs under much milder conditions than for other, less strained ethers. libretexts.org
Under basic conditions, the ring-opening occurs via an SN2 mechanism, where a hydroxide (B78521) nucleophile attacks one of the epoxide carbons. libretexts.org This process also yields a 1,2-diol, with the incoming nucleophile and the newly formed hydroxyl group oriented in a trans configuration. libretexts.org The high reactivity of spirooxiranes in both neutral and alkaline media is a distinguishing characteristic compared to less strained epoxycycloalkanes. researchgate.net
| Reaction Type | Conditions | Product | Mechanism |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Dilute aqueous acid (e.g., H₃O⁺) | trans-1,2-diol | SN2-like attack on protonated epoxide |
| Base-Catalyzed Hydrolysis | Aqueous base (e.g., NaOH) | trans-1,2-diol | SN2 attack by hydroxide nucleophile |
A predominant reaction pathway for 1-oxaspiro[2.3]hexane systems involves Lewis acid-promoted rearrangement to form cyclopentanone (B42830) derivatives. nih.gov This transformation is energetically favorable, driven by the release of strain from both the epoxide and cyclobutane (B1203170) rings. nih.gov The presence of a group that can stabilize a forming carbocation facilitates the rearrangement. nih.gov
For instance, treatment of a 1-oxaspiro[2.3]hexane with a Lewis acid like lithium bromide in hexamethylphosphoramide (B148902) (HMPA) can induce a regioselective rearrangement to a cyclopentanone. nih.gov This specific ring expansion has been effectively utilized in the total synthesis of natural products, such as pentalenolactone (B1231341) E and G methyl esters, as well as isocomene. nih.gov The reaction proceeds through the cleavage of a C-O bond in the epoxide, followed by migration of a carbon-carbon bond from the cyclobutane ring, resulting in the expanded five-membered ring system. nih.gov
| Substrate System | Reagents | Product Type | Key Feature |
|---|---|---|---|
| 1-Oxaspiro[2.3]hexane | Lewis Acids (e.g., LiBr, HMPA) | Cyclopentanone | Strain-driven ring expansion |
Nucleophiles can directly attack the carbon atoms of the oxirane ring, leading to its opening. In base-catalyzed or neutral conditions, this typically follows an SN2 pathway. libretexts.org For simple, asymmetric epoxides, the nucleophile generally attacks the less sterically hindered carbon atom. libretexts.orglibretexts.org However, for the 1-oxaspiro[2.3]hexane system, nucleophilic addition has been observed to favor attack at the more hindered epoxide C-O bond. nih.gov
A variety of nucleophiles can be employed for this purpose, including amines and Grignard reagents. libretexts.org For example, anhydrous hydrogen halides (HX) can open the epoxide ring to form a trans-halohydrin. libretexts.org When both epoxide carbons are secondary, the halide anion attacks the less substituted carbon. libretexts.org
Transformations Involving the Carbonitrile Functional Group at Position 5
The nitrile group at the C-5 position of the cyclobutane ring offers another handle for chemical modification, primarily through hydrolysis or reduction.
The carbonitrile functional group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.org Both methods involve the reaction of the carbon-nitrogen triple bond with water. libretexts.org
In acid-catalyzed hydrolysis, the nitrile is typically heated under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid. libretexts.orggoogle.com The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.com
Alkaline hydrolysis involves heating the nitrile with an aqueous solution of a base, like sodium hydroxide. libretexts.org This process initially forms a salt of the carboxylic acid (a carboxylate) and ammonia (B1221849). libretexts.orgchemistrysteps.com To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. libretexts.org
| Reaction Type | Reagents | Initial Product | Final Product (after workup) |
|---|---|---|---|
| Acid Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄), heat | Carboxylic acid + Ammonium ion | Carboxylic acid |
| Alkaline Hydrolysis | H₂O, OH⁻ (e.g., NaOH), heat | Carboxylate salt + Ammonia | Carboxylic acid (after acidification) |
The nitrile group is readily reduced to a primary amine. A wide array of reducing agents can accomplish this transformation. organic-chemistry.org For example, diisopropylaminoborane, often used with a catalytic amount of lithium borohydride, effectively reduces various aliphatic and aromatic nitriles to their corresponding primary amines in excellent yields. nih.gov This reagent system demonstrates good functional group tolerance, allowing for the reduction of nitriles in the presence of unconjugated alkenes and alkynes. nih.gov
Another effective reagent is ammonia borane, which can reduce nitriles under thermal conditions without the need for a catalyst. organic-chemistry.org This method is considered environmentally benign. organic-chemistry.org The reduction converts the C≡N triple bond into a -CH₂-NH₂ group, thus transforming this compound into the corresponding aminomethyl derivative.
Reactions with Organometallic Reagents for Ketone Formation
The reaction of nitriles with organometallic reagents, such as Grignard or organolithium reagents, is a classic method for the synthesis of ketones. ucalgary.ca This transformation proceeds via nucleophilic addition of the organometallic reagent to the electrophilic carbon of the nitrile. ucalgary.ca The initial product is a magnesium salt of an imine (in the case of Grignard reagents), which is stable and does not react further with the organometallic reagent. ucalgary.ca Subsequent aqueous acidic workup hydrolyzes this imine intermediate to furnish the corresponding ketone. ucalgary.camasterorganicchemistry.com
In the context of this compound, the nitrile group is susceptible to attack by organometallic reagents. The general mechanism involves the addition of the Grignard reagent (R-MgX) to the carbon-nitrogen triple bond, forming a new carbon-carbon bond. masterorganicchemistry.com This creates an intermediate imine salt. ucalgary.ca The key to forming a ketone is that this intermediate is not hydrolyzed until the organometallic reagent is quenched, thus preventing a second addition that would lead to a tertiary alcohol. ucalgary.calibretexts.org
The reaction of this compound with a Grignard reagent (e.g., methylmagnesium bromide) would be expected to yield a spirocyclic ketone after hydrolysis. The process is outlined in the table below.
Table 1: Predicted Transformation of this compound to a Ketone
| Step | Description | Reactants | Intermediate/Product |
| 1 | Nucleophilic Addition | This compound, Grignard Reagent (e.g., R-MgX) in ether or THF | Intermediate imine salt |
| 2 | Hydrolysis | Intermediate imine salt, Aqueous Acid (e.g., H₃O⁺) | 5-acyl-1-oxaspiro[2.3]hexane (a ketone) |
This table illustrates the general two-step sequence for the conversion of a nitrile to a ketone using an organometallic reagent, as applied to the specific spirocyclic substrate. ucalgary.camasterorganicchemistry.com
Prototropic Isomerization of this compound
Prototropic isomerization involves the relocation of a proton, often catalyzed by a base. In the case of this compound, treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an aprotic solvent induces a significant structural rearrangement. consensus.app Instead of simple deprotonation, the reaction leads to the isomerization of the spirocyclic system into a derivative of 3-hydroxymethylbicyclo[1.1.0]butane-1-carboxylic acid. consensus.app
This transformation highlights the latent reactivity of the strained spiro[2.3]hexane framework. The reaction is initiated by the abstraction of a proton, but the subsequent electronic cascade results in the cleavage of the cyclobutane ring and the formation of the highly strained bicyclobutane system, driven by the formation of a more stable conjugated system.
Table 2: Base-Catalyzed Isomerization of this compound
| Reactant | Reagent | Solvent | Product | Reference |
| This compound | Lithium Diisopropylamide (LDA) | Aprotic Medium | 3-Hydroxymethylbicyclo[1.1.0]butane-1-carbonitrile | consensus.app |
This table summarizes the specific findings from a study on the prototropic isomerization of the title compound. consensus.app
Chemoselectivity and Regioselectivity in Reactions of this compound
The reactivity of this compound is governed by the presence of two key functional groups on a strained spirocyclic core: the epoxide and the nitrile. This structure presents interesting challenges and opportunities in terms of chemoselectivity (which functional group reacts) and regioselectivity (where on a functional group or ring the reaction occurs).
Chemoselectivity: The choice of reagents and reaction conditions dictates which functional group will react. For instance, nucleophilic reagents that are known to react with nitriles, such as Grignard reagents, can be directed towards the nitrile carbon. ucalgary.ca Conversely, reagents that specifically target epoxides, like certain Lewis acids or specific nucleophiles under appropriate conditions, can react at the oxirane ring. Theoretical studies, such as those using Density Functional Theory (DFT), are often employed to predict the chemoselectivity of complex reactions by analyzing activation energies for different reaction pathways. researchgate.net
Regioselectivity: When the epoxide ring undergoes reaction, there are two possible sites of nucleophilic attack. For 1-oxaspiro[2.3]hexanes, nucleophilic addition generally favors attack at the more sterically hindered epoxide carbon-oxygen bond. nih.gov However, Lewis acid-promoted rearrangements typically proceed via a stabilized carbocation, leading to ring expansion and the formation of cyclopentanone derivatives. nih.gov This regioselective rearrangement is a powerful tool in synthesis, driven by the release of ring strain from both the oxirane and cyclobutane rings. nih.gov In the synthesis of natural products like β-isocomene, a 1-oxaspiro[2.3]hexane intermediate undergoes a highly regioselective rearrangement in the presence of lithium bromide and HMPA to yield a specific cyclopentanone. nih.gov
Derivatization and Further Functionalization Strategies for Enhanced Synthetic Utility
Introduction of Additional Functional Groups on the Spirocyclic Scaffold
The synthetic utility of the 1-oxaspiro[2.3]hexane framework can be significantly expanded by introducing additional functional groups. This can be achieved either by starting with already functionalized precursors or by modifying the spirocyclic core itself. For example, synthetic routes often begin with a substituted cyclobutane derivative, such as 3-oxocyclobutane-1-carboxylic acid. researchgate.net Through a sequence of reactions including olefination, reduction, protection, and epoxidation, a functionalized 1-oxaspiro[2.3]hexane can be constructed. researchgate.net
Strategies for derivatization include:
Cyclopropanation: Diastereoselective cyclopropanation reactions on precursors can be used to introduce cyclopropyl (B3062369) moieties, creating complex spiro-annulated systems. beilstein-journals.org
Substitution on the Cyclobutane Ring: The synthesis can be adapted to incorporate substituents on the four-membered ring, allowing for predictable exit vectors of these substituents from the core structure. researchgate.net These "frozen" analogues of common scaffolds are of interest in drug discovery for their ability to present substituents in well-defined spatial locations. researchgate.netbeilstein-journals.org
Exploitation of Inherent Ring Strain for Directed Transformations
The significant ring strain inherent in the 1-oxaspiro[2.3]hexane system is a key driver for its chemical transformations. nih.gov This strain energy can be released in a controlled manner to direct the formation of more complex molecular architectures.
A primary example is the Lewis acid-mediated ring expansion to form cyclopentanones. nih.gov This reaction is highly efficient and regioselective, driven by the relief of strain in both the three- and four-membered rings. nih.gov The presence of a substituent that can stabilize a forming carbocation can further facilitate this rearrangement. nih.gov This strategy has been effectively employed in the total synthesis of several natural products:
Pentalenolactone E and G Methyl Esters: A key step involved the ring expansion of a 1-oxaspiro[2.3]hexane intermediate to give a cyclopentanone as a single regioisomer. nih.gov
Isocomene and β-Isocomene: The synthesis of these triquinane natural products utilized a common 1-oxaspiro[2.3]hexane precursor which, upon rearrangement, provided a key cyclopentanone intermediate. nih.gov
This exploitation of ring strain provides a powerful method for converting a readily accessible spirocycle into a less accessible and highly functionalized five-membered ring, demonstrating the synthetic power of strained heterocyclic systems. nih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Oxaspiro 2.3 Hexane 5 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
In a hypothetical ¹H NMR spectrum of 1-oxaspiro[2.3]hexane-5-carbonitrile, the protons would exhibit distinct chemical shifts based on their local electronic environments. The protons on the cyclopropane (B1198618) ring, being part of a strained three-membered ring and adjacent to an oxygen atom, would likely appear at a different frequency compared to the protons on the cyclobutane (B1203170) ring. The proton at the C5 position, being adjacent to the electron-withdrawing nitrile group, would be expected to be deshielded and thus shifted downfield.
The coupling patterns (splitting of signals) would reveal the number of neighboring protons. For instance, the multiplicity of the signal for the C5 proton would indicate the number of protons on the adjacent carbon atoms of the cyclobutane ring.
Hypothetical ¹H NMR Data for this compound
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| H on C2 (cyclopropane) | ~2.5 - 4.0 | d, dd |
| H on C3 (cyclopropane) | ~0.5 - 2.0 | m |
| H on C4 (cyclobutane) | ~1.5 - 2.5 | m |
| H on C5 (cyclobutane) | ~2.5 - 3.5 | m |
Note: This table is predictive and not based on experimental data.
Carbon-13 NMR (¹³C NMR) for Carbon Framework Assignment
A ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. For this compound, six distinct signals would be expected, corresponding to the six carbon atoms of the spirocyclic framework and the nitrile carbon. The chemical shift of the nitrile carbon (C≡N) would appear significantly downfield, typically in the range of 110-125 ppm. The spiro carbon, being a quaternary carbon atom, would likely have a low intensity signal. The carbons of the epoxide ring would be influenced by the oxygen atom and appear at a characteristic chemical shift.
Hypothetical ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| C2 (cyclopropane) | ~40 - 60 |
| C3 (cyclopropane) | ~5 - 20 |
| C4 (spiro) | ~60 - 80 |
| C5 (cyclobutane) | ~20 - 40 |
| C6 (cyclobutane) | ~20 - 40 |
Note: This table is predictive and not based on experimental data.
Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis (e.g., ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for determining the molecular weight of a compound. For this compound, ESI-MS would be expected to show a prominent signal corresponding to the protonated molecule [M+H]⁺ or other adducts.
Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would provide information about the structural components of the molecule. Cleavage of the strained cyclobutane or epoxide rings would likely be observed, leading to characteristic fragment ions.
X-ray Crystallography for Definitive Solid-State Structure and Absolute Stereochemistry
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide definitive information on its bond lengths, bond angles, and the absolute stereochemistry of its chiral centers. This would unambiguously establish the spatial relationship between the cyclopropane and cyclobutane rings.
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic methods are essential for the purification and analysis of chemical compounds.
Thin Layer Chromatography (TLC) and Flash Column Chromatography for Reaction Monitoring and Purification
Thin Layer Chromatography (TLC) is a quick and convenient method used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of a sample. beilstein-journals.org By spotting a small amount of the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the separation of starting materials, intermediates, and the final product can be visualized. beilstein-journals.org
Flash column chromatography is a preparative technique used to purify larger quantities of a compound from a mixture. beilstein-journals.org The crude product is loaded onto a column packed with a stationary phase (commonly silica (B1680970) gel), and a solvent or solvent mixture is passed through the column to elute the components at different rates, allowing for the isolation of the pure this compound. beilstein-journals.org The choice of solvent system for both TLC and flash column chromatography would be determined empirically to achieve the best separation.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Diastereomeric Ratio Determination
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for both the quantitative determination and the assessment of diastereomeric purity of this compound. The presence of multiple chiral centers in the molecule gives rise to diastereomers, which, unlike enantiomers, possess different physicochemical properties. This key difference allows for their separation using standard, achiral HPLC methods. The precise quantification of the individual diastereomers is critical in stereoselective synthesis, enabling the accurate determination of diastereomeric ratios (d.r.).
Research findings indicate that reversed-phase HPLC (RP-HPLC) is a particularly effective method for the analysis of spirocyclic compounds. The separation is typically achieved on a C18 stationary phase, which provides the necessary hydrophobic interactions to resolve the structurally similar diastereomers.
Methodology and Chromatographic Conditions
A common approach involves using an HPLC system, such as an Agilent 1200 Series or equivalent, equipped with a UV detector. rsc.org The diastereomers of this compound can be effectively separated and quantified using a Poroschell 120 EC-C18 column. rsc.org The nitrile group within the molecule contains a chromophore that allows for UV detection, typically at a wavelength of around 210 nm, where the nitrile functionality exhibits absorbance.
The mobile phase composition is a critical parameter that must be optimized to achieve baseline separation of the diastereomers. A typical mobile phase consists of a gradient or isocratic mixture of acetonitrile (B52724) and water. The precise ratio is adjusted to ensure adequate retention and resolution. The column temperature is also controlled, often maintained at around 35 °C to ensure reproducible retention times and peak shapes. rsc.org
The determination of the diastereomeric ratio is accomplished by integrating the peak areas of the corresponding separated diastereomers in the chromatogram. rsc.org For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations.
Table 1: Representative HPLC Method Parameters This table is a representation of typical parameters and does not correspond to a single specific published study.
| Parameter | Condition |
|---|---|
| Instrumentation | Agilent 1200 Series HPLC or equivalent |
| Column | Poroschell 120 EC-C18 (4.6 x 150 mm, 2.7 µm) |
| Mobile Phase | Acetonitrile:Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 5 µL |
| Run Time | 10 minutes |
Research Findings: Separation and Quantification
In a representative analysis, the two diastereomers of this compound are well-resolved using the conditions outlined above. The difference in the spatial arrangement of the substituents on the stereocenters leads to differential interaction with the C18 stationary phase, resulting in distinct retention times.
For a hypothetical mixture, the first diastereomer might elute at approximately 5.2 minutes, while the second, more retained diastereomer, elutes at 6.5 minutes. The resolution between the two peaks is a key indicator of the separation's effectiveness and is typically greater than 2.0, indicating baseline separation.
The quantitative aspect of the method is validated according to standard guidelines, assessing linearity, precision, and accuracy. Linearity is established by plotting the peak area against the concentration of the analyte, which should yield a correlation coefficient (R²) of >0.999.
Table 2: Illustrative Chromatographic Data and Diastereomeric Ratio Calculation This table is a representation of typical results and does not correspond to a single specific published study.
| Diastereomer | Retention Time (min) | Peak Area | Diastereomeric Ratio (%) |
|---|---|---|---|
| Diastereomer A | 5.2 | 1,540,000 | 70 |
| Diastereomer B | 6.5 | 660,000 | 30 |
| Resolution (Rs) | - | 2.8 | - |
Table 3: Example of Quantitative Method Validation Data This table is a representation of typical validation parameters and does not correspond to a single specific published study.
| Parameter | Result |
|---|---|
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (R²) | 0.9995 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Intra-day Precision (RSD%) | < 1.5% |
| Inter-day Precision (RSD%) | < 2.0% |
| Accuracy (Recovery %) | 98.5% - 101.2% |
These findings underscore the capability of RP-HPLC as a robust and reliable method for the advanced analytical characterization of this compound. It provides essential data for process control in stereoselective synthesis and for the quality control of the final compound by accurately determining both the concentration and the diastereomeric purity.
Computational and Theoretical Investigations of 1 Oxaspiro 2.3 Hexane 5 Carbonitrile
Quantum Chemical Calculations of Electronic Structure and Bonding Characteristics
A theoretical investigation into 1-oxaspiro[2.3]hexane-5-carbonitrile would typically employ quantum chemical calculations, such as Density Functional Theory (DFT), to elucidate its electronic structure. These calculations would reveal the distribution of electron density, the nature of the frontier molecular orbitals (HOMO and LUMO), and the partial atomic charges on each atom. This information is fundamental to understanding the molecule's reactivity, including sites susceptible to nucleophilic or electrophilic attack. The bonding characteristics, such as bond lengths, bond angles, and dihedral angles of the optimized ground-state geometry, would also be determined, offering insight into the inherent strain of the spirocyclic system.
Conformational Analysis and Energy Landscape Studies of the Spirocyclic System
The spirocyclic core of this compound, which fuses a cyclobutane (B1203170) and an oxirane ring, imposes significant conformational rigidity. A computational conformational analysis would be necessary to identify the most stable three-dimensional arrangement of the molecule. Methods such as molecular mechanics force fields or higher-level quantum calculations could be used to scan the potential energy surface. This would identify low-energy conformers and the energy barriers between them, which is crucial for understanding the molecule's dynamic behavior and how its shape influences its interactions. Studies on related azaspiro[2.3]hexane systems have used such methods to determine the relative stability of different diastereoisomers, a technique that would be directly applicable here. beilstein-journals.org
Theoretical Prediction of Reaction Mechanisms and Transition State Structures
Computational chemistry is a powerful tool for exploring potential reaction pathways. For this compound, this could involve modeling reactions such as its prototropic isomerization to a 3-hydroxymethylbicyclo[1.1.0]butane-1-carboxylic acid derivative, a reaction that has been documented experimentally. consensus.app Theoretical calculations would aim to locate the transition state structures for such processes, calculate the activation energies, and provide a detailed, step-by-step mechanism. This would clarify how the inherent ring strain of the spirocycle contributes to its reactivity.
Computational Prediction of Spectroscopic Parameters to Aid Characterization
To support experimental characterization, computational methods can predict various spectroscopic parameters. For this compound, this would include calculating the theoretical NMR chemical shifts (¹H and ¹³C), vibrational frequencies (infrared and Raman spectra), and possibly UV-Vis absorption spectra. Comparing these predicted spectra with experimental data is a standard method for confirming the structure and stereochemistry of a newly synthesized compound.
Analysis of Strain Energy and its Influence on Molecular Stability and Reactivity
The 1-oxaspiro[2.3]hexane framework is inherently strained due to the presence of three- and four-membered rings fused at a single carbon atom. The total strain energy could be quantified computationally using methods like homodesmotic reactions, where the molecule is hypothetically broken down into smaller, strain-free fragments. Understanding the magnitude of this strain is critical, as the release of this energy is often a primary driving force for the chemical reactions the molecule undergoes. researchgate.net This high degree of strain influences both the thermodynamic stability and the kinetic reactivity of the compound.
Due to the lack of specific research data for this compound, the detailed tables and specific research findings requested in the prompt cannot be generated at this time.
Applications in Advanced Organic Synthesis and Chemical Space Exploration
Role as a Building Block for Complex Molecular Architectures
The inherent ring strain of the oxirane and cyclobutane (B1203170) rings in 1-oxaspiro[2.3]hexane-5-carbonitrile makes it a high-energy molecule, primed for a variety of chemical transformations. This reactivity can be harnessed to construct more complex molecular architectures. The epoxide moiety can undergo nucleophilic ring-opening reactions, while the nitrile group can be transformed into a range of other functional groups, such as amines, carboxylic acids, and tetrazoles.
The ring-opening of the epoxide can proceed via either S\N2 or S\N1-type mechanisms, depending on the reaction conditions and the nature of the nucleophile. libretexts.orgopenstax.org Under basic or nucleophilic conditions, the attack typically occurs at the less substituted carbon of the oxirane, leading to the formation of a quaternary carbon center and a tertiary alcohol. Acidic conditions, on the other hand, can lead to the formation of a carbocationic intermediate at the more substituted carbon, followed by nucleophilic attack. libretexts.orgopenstax.org This regioselectivity allows for the controlled introduction of substituents onto the cyclobutane core.
The nitrile group provides a versatile handle for further functionalization. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic systems. This dual reactivity of the epoxide and nitrile functionalities makes this compound a powerful building block for the synthesis of densely functionalized cyclobutane derivatives, which are important motifs in many biologically active molecules. researchgate.net
Table 1: Potential Transformations of this compound
| Reagent/Condition | Transformation of Epoxide | Transformation of Nitrile | Potential Product |
|---|---|---|---|
| 1. Nu:⁻ (e.g., R₂CuLi, RMgBr)2. H₃O⁺ | Ring-opening | No reaction | Substituted cyclobutanol (B46151) with nitrile |
| 1. H⁺ (cat.)2. Nu-H (e.g., H₂O, ROH) | Ring-opening | No reaction | Diol or ether with nitrile |
| 1. LiAlH₄2. H₂O | Reduction | Reduction | Amino alcohol |
| 1. H₂SO₄, H₂O, Δ | Ring-opening | Hydrolysis | Carboxylic acid diol |
Participation in Cascade and Multicomponent Reactions
The high reactivity of the strained rings in this compound makes it an ideal candidate for cascade and multicomponent reactions. These reactions, where multiple bonds are formed in a single operation, offer significant advantages in terms of efficiency and atom economy. While specific examples involving this compound are not extensively documented, the known reactivity of related spirocyclic epoxides suggests its potential in this area.
For instance, the ring-opening of the epoxide could trigger a cascade of reactions with a suitably positioned nucleophile within the same molecule or with a component in a multicomponent reaction setup. A multicomponent reaction involving this compound, a nucleophile to open the epoxide, and a reactant to engage the nitrile group could lead to the rapid assembly of complex spirocyclic systems. The synthesis of spiro[pyrrolidine-2,3′-oxindoles] through a [3+2] cycloaddition reaction is a well-established multicomponent approach for constructing spirocyclic scaffolds. mdpi.com
Utilization in the Construction of Conformationally Constrained Scaffolds
The rigid spiro[2.3]hexane framework is a valuable tool for creating conformationally constrained molecules. rsc.org By locking the relative orientation of substituents, this scaffold can help in the design of ligands with high affinity and selectivity for biological targets. The incorporation of the this compound motif into a larger molecule can significantly reduce its conformational flexibility, which is a desirable feature in drug design. nih.govnih.gov
The synthesis of conformationally "frozen" analogues of L-glutamic acid, for example, has been achieved using a related 5-azaspiro[2.3]hexane scaffold. beilstein-journals.org This strategy aims to enhance the in vitro potency and selectivity of the resulting compounds by restricting the rotation around key chemical bonds. beilstein-journals.org The rigid nature of the spiro[2.3]hexane core allows for the precise positioning of pharmacophoric groups in 3D space, leading to improved interactions with protein binding sites.
Contribution to the Diversity of 3D Chemical Space
The exploration of 3D chemical space is a key objective in modern drug discovery. Flat, aromatic structures, which have traditionally dominated medicinal chemistry, are increasingly being replaced by more three-dimensional molecules that offer better physicochemical properties and can access a wider range of biological targets. Spirocyclic compounds, with their inherent three-dimensionality, are at the forefront of this trend. nih.govresearchgate.net
This compound, with its spirocyclic core, provides a unique and rigid 3D shape that can be used to expand the diversity of compound libraries. The introduction of this scaffold can lead to molecules with novel topologies and improved drug-like properties, such as increased solubility and metabolic stability. The ability to functionalize the scaffold at multiple positions through the reactions of the epoxide and nitrile groups further enhances its utility in generating diverse and structurally complex molecules.
Development of Analogues for Structure-Reactivity Relationship Studies
The systematic modification of the this compound structure can provide valuable insights into structure-reactivity relationships. By synthesizing and studying a series of analogues with different substituents on the cyclobutane ring or with modifications to the oxirane and nitrile groups, it is possible to probe how these changes affect the molecule's reactivity and biological activity.
For example, the introduction of electron-withdrawing or electron-donating groups on the cyclobutane ring could influence the rate and regioselectivity of the epoxide ring-opening. Similarly, replacing the nitrile group with other functionalities would allow for a systematic investigation of the role of this group in a particular biological context. Such studies are crucial for optimizing the properties of lead compounds in drug discovery programs. The synthesis of analogues of related spirocyclic systems, such as 5-azaspiro[2.3]hexane derivatives, has been reported for the purpose of creating "frozen" amino acid analogues and studying their biological properties. beilstein-journals.org
Future Research Directions and Unexplored Avenues for 1 Oxaspiro 2.3 Hexane 5 Carbonitrile
Development of Novel and Sustainable Synthetic Pathways to the Core Structure
The development of efficient and environmentally benign methods for constructing the 1-oxaspiro[2.3]hexane core is paramount for its widespread adoption. Future research should focus on moving beyond traditional, often harsh, synthetic conditions to more sustainable approaches.
Key Research Objectives:
Photochemical Methods: Exploring visible-light mediated cycloadditions could offer a green alternative for the synthesis of the spiro[2.3]hexane framework. These reactions often proceed under mild conditions, are operationally simple, and exhibit good functional group tolerance.
Catalyst-Free Approaches: Investigating additive-free protocols, potentially initiated by light, could further enhance the sustainability of the synthesis by avoiding the use of potentially toxic and expensive catalysts.
Flow Chemistry: The integration of synthetic routes into continuous flow processes can offer significant advantages in terms of safety, scalability, and process control. nih.govresearchgate.net This approach would be particularly beneficial for managing reactive intermediates and improving reaction efficiency.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Photochemical Cycloaddition | Mild reaction conditions, high functional group tolerance, potential for catalyst-free systems. | Control of regioselectivity and stereoselectivity, scalability of photochemical reactors. |
| Organocatalysis | Avoidance of heavy metals, potential for high enantioselectivity. | Catalyst loading and turnover, separation of catalyst from the product. |
| Flow Chemistry | Enhanced safety and scalability, precise control over reaction parameters, potential for process intensification. nih.govresearchgate.net | Initial setup costs, potential for channel clogging with solid byproducts. |
Exploration of Undiscovered Reactivity Patterns and Transformational Utility
The inherent ring strain of the cyclobutane (B1203170) and epoxide rings in 1-oxaspiro[2.3]hexane-5-carbonitrile suggests a rich and largely unexplored reactivity profile. A thorough investigation into its chemical transformations is crucial for establishing its utility as a synthetic intermediate.
A known reaction of this compound is its prototropic isomerization to 3-hydroxymethylbicyclo[1.1.0]butane-1-carboxylic acid derivatives when treated with lithium diisopropylamide. consensus.app This transformation highlights the potential for strain-release driven reactions.
Future avenues of exploration include:
Ring-Opening Reactions: Systematic studies of nucleophilic and electrophilic ring-opening of the epoxide would provide access to a diverse range of functionalized cyclobutane derivatives.
Rearrangement Reactions: Investigating acid- and base-mediated rearrangements could lead to the discovery of novel skeletal transformations and the synthesis of complex carbocyclic frameworks.
Cycloaddition Reactions: The nitrile functionality can participate in various cycloaddition reactions, providing a pathway to complex heterocyclic systems.
Integration into Advanced Catalytic Systems for Enantioselective Transformations
The development of catalytic asymmetric methods for the synthesis and transformation of this compound is a critical area for future research. The ability to control the stereochemistry of this scaffold would significantly enhance its value in the synthesis of chiral drugs and other biologically active molecules.
Recent advances in the enantioselective construction of strained spiro[2.3]hexane skeletons using organocatalysis demonstrate the feasibility of achieving high levels of stereocontrol. researchgate.netnih.gov
Potential research directions include:
Asymmetric Epoxidation: The development of chiral catalysts for the enantioselective epoxidation of a suitable methylene (B1212753) cyclobutane precursor would provide access to enantiopure this compound.
Kinetic Resolution: Exploring enzymatic or chemo-catalytic methods for the kinetic resolution of racemic this compound could provide a viable route to the individual enantiomers.
Chiral Ligand Development: The spiro[2.3]hexane framework itself could serve as a rigid scaffold for the design of novel chiral ligands for asymmetric catalysis.
| Catalytic Approach | Potential for this compound |
| Organocatalysis | Enantioselective synthesis of the core structure through cascade reactions. researchgate.netnih.gov |
| Transition Metal Catalysis | Asymmetric ring-opening reactions and functionalization of the scaffold. |
| Biocatalysis | Enzymatic resolution of racemic mixtures and stereoselective transformations. |
Advanced Computational Modeling for Predictive Synthesis and Reactivity
In silico methods can play a pivotal role in accelerating the exploration of this compound's chemistry. Computational modeling can provide valuable insights into reaction mechanisms, predict reactivity, and guide the design of new synthetic strategies.
For instance, computational studies have been instrumental in understanding the mechanistic details of reactions involving related spiro[2.3]hexane systems, such as the formation of 1,5-dioxaspiro[2.3]hexanes. researchgate.net
Specific areas for computational investigation include:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to investigate the transition states and reaction pathways of potential transformations, aiding in the optimization of reaction conditions.
Prediction of Spectroscopic Properties: Computational prediction of NMR, IR, and other spectroscopic data can assist in the characterization of new derivatives.
Virtual Screening: Docking studies can be used to predict the binding affinity of this compound derivatives with biological targets, guiding the design of new therapeutic agents.
Investigation of Heteroatom Modifications within the Spiro[2.3]hexane Framework
The introduction of additional heteroatoms into the spiro[2.3]hexane framework can dramatically alter its physical, chemical, and biological properties. The synthesis and study of analogues of this compound containing nitrogen, sulfur, or other heteroatoms is a promising area for future research. rsc.orgdntb.gov.ua
Potential Heteroatom-Modified Analogues and Their Significance:
| Analogue | Potential Properties and Applications |
| Azaspiro[2.3]hexane-carbonitrile | Potential as conformationally constrained amino acid mimics and in the development of novel CNS-active compounds. |
| Thiaspiro[2.3]hexane-carbonitrile | Unique electronic properties and potential applications in materials science and as metabolic stabilizers in drug candidates. |
| Dispiro[2.3]hexane-carbonitrile | Increased three-dimensionality and potential as novel scaffolds for fragment-based drug discovery. |
Methods for Large-Scale Synthesis and Process Intensification
For this compound to be a truly valuable building block, scalable and efficient synthetic routes are essential. Research into process intensification and the development of robust protocols for large-scale production will be critical for its commercial viability.
The use of flow chemistry has been shown to be a powerful tool for accelerating the synthesis of complex spirocyclic compounds and can be a key enabling technology for the large-scale production of this compound. nih.govresearchgate.net
Key considerations for large-scale synthesis include:
Reagent and Solvent Selection: Prioritizing the use of inexpensive, readily available, and environmentally friendly reagents and solvents.
Purification Strategies: Developing efficient and scalable purification methods to minimize waste and production costs.
Safety Assessment: Thoroughly evaluating the thermal stability and potential hazards associated with the synthesis and handling of this strained molecule.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for its use in the development of new synthetic methodologies, advanced materials, and innovative therapeutic agents.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for 1-oxaspiro[2.3]hexane-5-carbonitrile in laboratory settings?
- Methodology : Multi-step organic synthesis is typically employed, starting with cyclization reactions to form the spirocyclic core. For example, cyclohexanone derivatives can undergo hydrazine-mediated cyclization under acidic conditions (e.g., methanesulfonic acid in methanol) to generate tricyclic intermediates . Subsequent functionalization, such as nitrile introduction via nucleophilic substitution or cyanation reagents, is critical. Reaction optimization (temperature, solvent polarity, and catalyst selection) is essential to improve yield and purity .
- Validation : Confirm intermediates using HPLC or GC-MS, and final product purity via NMR (¹H/¹³C) and FTIR to verify nitrile (-CN) incorporation .
Q. How can the structural conformation of this compound be reliably characterized?
- Methodology : Use X-ray crystallography for definitive stereochemical assignment, complemented by NMR spectroscopy. The spirocyclic structure creates distinct diastereotopic protons, observable in ¹H NMR splitting patterns (e.g., AB quartets for methylene groups) .
- Advanced Techniques : Rotational spectroscopy or computational DFT calculations (e.g., Gaussian) can predict bond angles and torsional strain, aiding in conformational analysis .
Q. What solvent systems are optimal for purifying this compound?
- Methodology : Polar aprotic solvents (e.g., DCM, ethyl acetate) are preferred due to the compound’s moderate polarity. Silica gel chromatography with gradient elution (hexane:ethyl acetate) effectively separates byproducts. Recrystallization in ethanol/water mixtures enhances purity .
Advanced Research Questions
Q. How does the spirocyclic architecture influence the compound’s reactivity in ring-opening reactions?
- Mechanistic Insight : The strained spirocyclic ring (3-membered oxirane) is susceptible to nucleophilic attack. For example, hydrolysis under acidic conditions may yield a diol, while reaction with Grignard reagents could expand the ring. Monitor reaction progress via in-situ FTIR to detect nitrile consumption .
- Contradiction Analysis : Conflicting data may arise from competing pathways (e.g., epoxide vs. nitrile reactivity). Use kinetic studies (e.g., variable-temperature NMR) to identify dominant mechanisms .
Q. What computational strategies predict the stability and tautomeric forms of this compound?
- Methodology : Employ DFT (B3LYP/6-31G*) to model tautomeric equilibria and assess strain energy. Compare computed NMR chemical shifts with experimental data to validate models. Software like Schrödinger’s Maestro or Gaussian can simulate transition states for ring-opening pathways .
Q. How can stereochemical outcomes in derivatives be controlled during functionalization?
- Methodology : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can enforce stereocontrol. For example, Pd-catalyzed cyanation may retain spirocyclic configuration if steric hindrance is optimized .
- Data Interpretation : Use NOESY NMR to confirm spatial proximity of substituents, resolving ambiguities in diastereomer ratios .
Safety & Handling
Q. What safety protocols are critical when handling this compound?
- Precautions : The nitrile group poses acute toxicity (oral LD50 ~250 mg/kg). Use fume hoods, nitrile gloves, and respiratory protection (N95 masks). Avoid skin contact; wash immediately with soap/water .
- Emergency Response : For spills, neutralize with 10% sodium hypochlorite, then adsorb with vermiculite. Dispose via hazardous waste protocols .
Applications in Research
Q. What role does this compound play in medicinal chemistry scaffold design?
- Case Study : Spirocyclic nitriles are precursors for bioactive molecules (e.g., kinase inhibitors). The rigid structure enhances target binding affinity. Functionalize via Suzuki-Miyaura coupling to introduce aromatic pharmacophores .
- Challenges : Balance ring strain (reactivity) with metabolic stability. Assess in vitro CYP450 interactions early in development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
